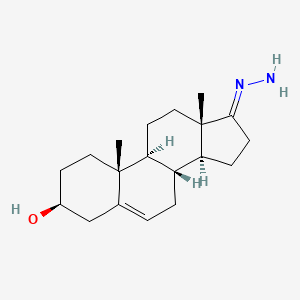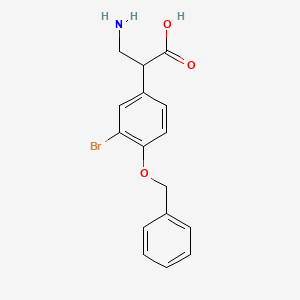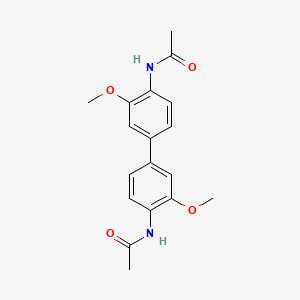
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate is a complex organic compound known for its potential pharmacological properties. It has been studied for its efficacy as an epithelial sodium channel blocker, particularly in the context of cystic fibrosis lung disease .
Preparation Methods
The synthesis of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate involves multiple steps. The synthetic route typically starts with the preparation of 3,5-diamino-6-chloropyrazine-2-carbonyl chloride, which is then reacted with guanidine to form the corresponding guanidino derivative. This intermediate is further reacted with 4-(2,3-dihydroxypropoxy)phenylbutylamine under specific conditions to yield the final product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyrazine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s ability to block epithelial sodium channels makes it a valuable tool for studying ion transport and cellular physiology.
Medicine: Its potential as a therapeutic agent for cystic fibrosis lung disease has been a major focus of research.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The primary mechanism of action of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate involves the inhibition of epithelial sodium channels (ENaC). By blocking these channels, the compound prevents sodium reabsorption, leading to an increase in airway surface liquid and improved mucociliary clearance . This mechanism is particularly beneficial in the treatment of cystic fibrosis, where mucus clearance is impaired.
Comparison with Similar Compounds
Compared to other epithelial sodium channel blockers like amiloride, 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate is significantly more potent and has a longer duration of action . Similar compounds include:
Amiloride: A less potent ENaC blocker with a shorter duration of action.
Benzamil: Another ENaC blocker with different pharmacokinetic properties.
Triamterene: A potassium-sparing diuretic that also blocks ENaC but with different clinical applications.
Properties
Molecular Formula |
C20H28ClN7O6S |
|---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
[3-[4-[4-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]butyl]phenoxy]-2-hydroxypropyl] methanesulfonate |
InChI |
InChI=1S/C20H28ClN7O6S/c1-35(31,32)34-11-13(29)10-33-14-7-5-12(6-8-14)4-2-3-9-25-20(24)28-19(30)15-17(22)27-18(23)16(21)26-15/h5-8,13,29H,2-4,9-11H2,1H3,(H4,22,23,27)(H3,24,25,28,30) |
InChI Key |
FNRKGHWZABRJQN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(COC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829079.png)


![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)



![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)



![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)

